10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
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Overview
Description
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic compound with the molecular formula C8H7NO3. It is also known by its IUPAC name, 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione . This compound is characterized by its unique tricyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others .
Comparison with Similar Compounds
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene can be compared with other similar compounds such as:
4-Ethyl-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has an ethyl group attached to the tricyclic structure.
4-Hydroxy-10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has a hydroxy group attached to the tricyclic structure.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system, which imparts distinct chemical and biological properties.
Biological Activity
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Molecular Formula : C8H11NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 53209-42-0
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antitumor Activity : Studies have shown that compounds with similar structural features can inhibit tumor cell growth. For instance, aza-crown ethers have demonstrated cytotoxicity against multiple tumor cell lines by inducing apoptosis and disrupting ion homeostasis within cells .
- Cytotoxic Effects : The compound may affect cellular pathways leading to apoptosis in cancer cells. For example, the activation of mitogen-activated protein kinases (MAPKs) has been linked to the cytotoxic effects observed in related compounds .
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor | Inhibits growth of tumor cells via apoptosis | |
Cytotoxicity | Induces cell death in cancer cell lines | |
Enzyme Interaction | Potential inhibition of metabolic enzymes |
Case Studies
- In Vivo Studies : A study investigated the metabolism of a structurally related compound in Wistar rats, revealing significant biotransformation through epoxidation and rearrangement processes which could be extrapolated to understand the metabolic fate of this compound .
- Cell Line Experiments : Research involving A549 lung cancer cells demonstrated that treatment with chalcone analogs resulted in a dose-dependent decrease in cell viability and activation of apoptotic pathways . This suggests that this compound may share similar properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole |
InChI |
InChI=1S/C8H11NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h1-2,5-9H,3-4H2 |
InChI Key |
LIZJPQHTBVGJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)C3C=CC2O3 |
Origin of Product |
United States |
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